Cas no 18084-03-2 (2-Ethynylbicyclo[2.2.1]heptan-2-ol)
![2-Ethynylbicyclo[2.2.1]heptan-2-ol structure](https://ja.kuujia.com/scimg/cas/18084-03-2x500.png)
2-Ethynylbicyclo[2.2.1]heptan-2-ol 化学的及び物理的性質
名前と識別子
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- 2-ethynylbicyclo[2.2.1]heptan-2-ol
- Z2798559686
- 2-Ethynylbicyclo[2.2.1]heptan-2-ol
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- インチ: 1S/C9H12O/c1-2-9(10)6-7-3-4-8(9)5-7/h1,7-8,10H,3-6H2
- InChIKey: DOBPSJXGDUDHTH-UHFFFAOYSA-N
- SMILES: OC1(C#C)CC2CCC1C2
計算された属性
- 精确分子量: 136.088815002g/mol
- 同位素质量: 136.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 200
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- XLogP3: 1.2
2-Ethynylbicyclo[2.2.1]heptan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-380916-10.0g |
2-ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 10.0g |
$3191.0 | 2023-07-06 | |
Enamine | EN300-380916-1.0g |
2-ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 1.0g |
$743.0 | 2023-07-06 | |
Aaron | AR01BIT0-250mg |
2-Ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 250mg |
$530.00 | 2025-02-09 | |
Aaron | AR01BIT0-500mg |
2-Ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 500mg |
$822.00 | 2025-02-09 | |
1PlusChem | 1P01BIKO-100mg |
2-ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 100mg |
$321.00 | 2025-03-19 | |
A2B Chem LLC | AW16104-250mg |
2-ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 250mg |
$422.00 | 2024-04-20 | |
1PlusChem | 1P01BIKO-10g |
2-ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 10g |
$4006.00 | 2024-06-18 | |
1PlusChem | 1P01BIKO-50mg |
2-ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 50mg |
$229.00 | 2025-03-19 | |
1PlusChem | 1P01BIKO-5g |
2-ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 5g |
$2427.00 | 2025-03-19 | |
Aaron | AR01BIT0-5g |
2-Ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 5g |
$2984.00 | 2025-02-09 |
2-Ethynylbicyclo[2.2.1]heptan-2-ol 関連文献
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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9. Caper tea
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
2-Ethynylbicyclo[2.2.1]heptan-2-olに関する追加情報
Introduction to 2-Ethynylbicyclo[2.2.1]heptan-2-ol (CAS No. 18084-03-2)
2-Ethynylbicyclo[2.2.1]heptan-2-ol is a unique bicyclic compound with the CAS registry number 18084-03-2. This compound belongs to the class of bicyclic alcohols, characterized by its rigid bicyclo[2.2.1]heptane framework and an ethynyl group attached at the 2-position, along with a hydroxyl group at the same position. The structure of this molecule makes it highly interesting for various applications in organic synthesis, drug discovery, and materials science.
The bicyclo[2.2.1]heptane system is a well-known rigid structure that provides steric hindrance and rigidity to the molecule, which is often desirable in medicinal chemistry for improving bioavailability and selectivity. The presence of the ethynyl group adds electronic versatility, enabling this compound to participate in a wide range of reactions, including cycloadditions, conjugate additions, and click chemistry reactions.
Recent studies have highlighted the potential of bicyclic alcohols like CAS No. 18084-03-2 in the development of novel drug candidates. For instance, researchers have explored the use of this compound as a building block for constructing complex natural product analogs, which are known for their potent biological activities.
In terms of synthesis, CAS No. 18084-03-2 can be prepared through various methods, including ring-closing metathesis and organocatalytic approaches. These methods not only provide efficient pathways for its preparation but also allow for functional group diversification, making it a versatile starting material for further modifications.
One of the most promising applications of CAS No. 18084-03-2 lies in its potential as a chiral auxiliary or chiral catalyst in asymmetric synthesis. The rigid bicyclic framework and the hydroxyl group provide excellent opportunities for controlling stereochemistry in enantioselective reactions, which are critical in pharmaceutical development.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of CAS No. 18084-03-2 with high accuracy. These computational studies have provided valuable insights into its potential as a ligand in transition metal-catalyzed reactions or as a component in supramolecular assemblies.
In conclusion, CAS No. 18084-03-2, or 2-Ethynylbicyclo[2.2.1]heptan-2-ol, is a versatile compound with significant potential in various fields of organic chemistry and materials science. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions in drug discovery and beyond.
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